molecular formula C16H26ClNO2 B4928666 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride

Cat. No. B4928666
M. Wt: 299.83 g/mol
InChI Key: RCLXZZFHITYHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.

Mechanism of Action

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has some limitations, including its potential toxicity at high doses and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, particularly in neurological disorders.

Synthesis Methods

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve lung function and reduce airway inflammation. In neurological disorders, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential neuroprotective effects.

properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLXZZFHITYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-1-(3,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

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